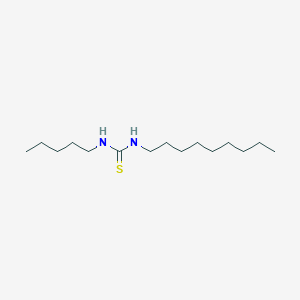
N-Nonyl-N'-pentylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Nonyl-N’-pentylthiourea is an organic compound belonging to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Nonyl-N’-pentylthiourea can be synthesized through a condensation reaction between nonylamine and pentyl isothiocyanate. The reaction typically occurs in an aqueous medium, allowing for the formation of the thiourea derivative. The general reaction scheme is as follows: [ \text{Nonylamine} + \text{Pentyl isothiocyanate} \rightarrow \text{N-Nonyl-N’-pentylthiourea} ]
Industrial Production Methods: In an industrial setting, the synthesis of N-Nonyl-N’-pentylthiourea can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to ensure high yield and purity. The reaction is usually carried out in a controlled environment to maintain the desired temperature and pressure.
Chemical Reactions Analysis
Types of Reactions: N-Nonyl-N’-pentylthiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitrogen atoms in the thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
N-Nonyl-N’-pentylthiourea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other thiourea derivatives.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It is used in the production of adhesives, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-Nonyl-N’-pentylthiourea involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, inhibiting their activity. This inhibition can occur through the formation of covalent bonds or through non-covalent interactions such as hydrogen bonding and van der Waals forces. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
N-Phenylthiourea: Similar in structure but contains a phenyl group instead of nonyl and pentyl groups.
N,N’-Diethylthiourea: Contains ethyl groups instead of nonyl and pentyl groups.
N,N’-Diphenylthiourea: Contains phenyl groups on both nitrogen atoms.
Uniqueness: N-Nonyl-N’-pentylthiourea is unique due to its long alkyl chains (nonyl and pentyl groups), which impart distinct chemical and physical properties. These properties make it suitable for specific applications where other thiourea derivatives may not be as effective.
This article provides a comprehensive overview of N-Nonyl-N’-pentylthiourea, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
62552-23-2 |
|---|---|
Molecular Formula |
C15H32N2S |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
1-nonyl-3-pentylthiourea |
InChI |
InChI=1S/C15H32N2S/c1-3-5-7-8-9-10-12-14-17-15(18)16-13-11-6-4-2/h3-14H2,1-2H3,(H2,16,17,18) |
InChI Key |
AJHZVNCSJVNSNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCNC(=S)NCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















